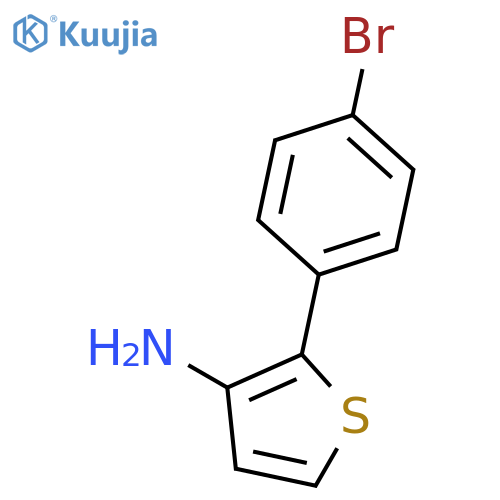Cas no 183677-02-3 (2-(4-Bromophenyl)thiophen-3-amine)

2-(4-Bromophenyl)thiophen-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromophenyl)thiophen-3-amine
- 3-Thiophenamine, 2-(4-bromophenyl)-
- 2-(4-bromophenyl)-3-thienylamine
- 2-(4-bromophenyl)-3-thiophenamine
- 2-(4-bromo-phenyl)-thiophen-3-yl amine
- 3-Thiophenamine,2-(4-bromophenyl)
- DTXSID30697927
- 2-(4-Bromo-phenyl)-thiophen-3-ylamine
- XADIYHKPWWJZID-UHFFFAOYSA-N
- 183677-02-3
- SCHEMBL3128189
- 2-(4-bromo-phenyl)-thiophene-3-ylamine
- A812804
-
- インチ: InChI=1S/C10H8BrNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2
- InChIKey: XADIYHKPWWJZID-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Br)C2=C(C=CS2)N
計算された属性
- せいみつぶんしりょう: 252.95600
- どういたいしつりょう: 252.956
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 54.3A^2
じっけんとくせい
- PSA: 54.26000
- LogP: 4.34100
2-(4-Bromophenyl)thiophen-3-amine セキュリティ情報
2-(4-Bromophenyl)thiophen-3-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-Bromophenyl)thiophen-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199568-1g |
2-(4-bromophenyl)thiophen-3-amine |
183677-02-3 | 95% | 1g |
$482 | 2021-08-05 | |
| Ambeed | A785648-1g |
2-(4-Bromophenyl)thiophen-3-amine |
183677-02-3 | 95+% | 1g |
$428.0 | 2024-07-28 | |
| Alichem | A169005823-1g |
2-(4-Bromophenyl)thiophen-3-amine |
183677-02-3 | 95% | 1g |
$556.38 | 2023-09-02 | |
| Chemenu | CM199568-1g |
2-(4-bromophenyl)thiophen-3-amine |
183677-02-3 | 95% | 1g |
$482 | 2023-01-19 |
2-(4-Bromophenyl)thiophen-3-amine 関連文献
-
1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
2-(4-Bromophenyl)thiophen-3-amineに関する追加情報
Recent Advances in the Study of 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmacophores, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most notable advancements in the study of 2-(4-Bromophenyl)thiophen-3-amine is its application in the design of small-molecule inhibitors targeting specific protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The researchers employed a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and optimize the compound's efficacy. These findings suggest that 2-(4-Bromophenyl)thiophen-3-amine could serve as a promising scaffold for the development of next-generation kinase inhibitors.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential in modulating other biological pathways. For instance, a study in Bioorganic & Medicinal Chemistry Letters reported that 2-(4-Bromophenyl)thiophen-3-amine derivatives exhibit significant activity against bacterial efflux pumps, which are often responsible for antibiotic resistance. This discovery opens new avenues for combating multidrug-resistant bacterial infections, a pressing global health challenge. The study utilized structure-activity relationship (SAR) analysis to identify key modifications that enhance the compound's antibacterial efficacy while minimizing toxicity.
The synthesis and characterization of 2-(4-Bromophenyl)thiophen-3-amine have also been refined in recent years. A 2022 publication in Tetrahedron Letters detailed an improved synthetic route that offers higher yields and greater scalability, making the compound more accessible for large-scale pharmaceutical applications. The authors employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the purity and structural integrity of the synthesized product. These methodological advancements are critical for ensuring the reproducibility and reliability of subsequent biological studies.
Looking ahead, the potential applications of 2-(4-Bromophenyl)thiophen-3-amine extend beyond its current uses. Emerging research suggests that this compound could play a role in the development of therapeutics for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Preliminary in vitro studies have shown that certain derivatives of the compound can modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. While these findings are still in the early stages, they underscore the versatility of 2-(4-Bromophenyl)thiophen-3-amine as a valuable tool in drug discovery.
In conclusion, the latest research on 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) highlights its multifaceted potential in chemical biology and pharmaceutical development. From its role as a kinase inhibitor to its applications in combating antibiotic resistance and neurodegenerative diseases, this compound continues to inspire innovative research. Future studies will likely focus on further optimizing its pharmacological properties and exploring its therapeutic potential in clinical settings. For researchers in the field, staying abreast of these developments will be essential for leveraging the full potential of this promising compound.
183677-02-3 (2-(4-Bromophenyl)thiophen-3-amine) 関連製品
- 2137639-81-5(2-Thiazolecarboxylic acid, 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)-)
- 1496511-50-2(1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride)
- 146086-08-0(3-Butyn-1-amine, 2,2-dimethyl-)
- 1060810-66-3(4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid)
- 930082-69-2(2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide)
- 724740-25-4(N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)
- 26561-48-8(5,5-dichloropenta-2,4-dienoic acid)
- 1219972-46-9(3-2-(sec-Butyl)phenoxypiperidine hydrochloride)
- 2227726-36-3((2S)-4-(5-bromofuran-2-yl)butan-2-amine)
